[2,4'-Bipyrimidine]-5-carboxylic acid
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Overview
Description
[2,4’-Bipyrimidine]-5-carboxylic acid is a heterocyclic organic compound that features two pyrimidine rings connected at the 2 and 4 positions, with a carboxylic acid group attached at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyrimidine]-5-carboxylic acid typically involves the coupling of pyrimidine derivatives under specific conditions. One common method is the reaction of 2,4-dichloropyrimidine with a suitable nucleophile, followed by carboxylation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of [2,4’-Bipyrimidine]-5-carboxylic acid may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2,4’-Bipyrimidine]-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
[2,4’-Bipyrimidine]-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of [2,4’-Bipyrimidine]-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, while the pyrimidine rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyrimidine: Similar structure but with different connectivity of the pyrimidine rings.
4,4’-Bipyrimidine: Another isomer with different properties and applications.
2,2’-Bipyridine: A related compound with pyridine rings instead of pyrimidine.
Uniqueness
[2,4’-Bipyrimidine]-5-carboxylic acid is unique due to its specific connectivity and functional group placement, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H6N4O2 |
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Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-pyrimidin-4-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)6-3-11-8(12-4-6)7-1-2-10-5-13-7/h1-5H,(H,14,15) |
InChI Key |
CFXGATZJSFCGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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